REACTION_CXSMILES
|
[BrH:1].[CH:2]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=1)=[CH2:3]>C1C=CC=CC=1>[Br:1][CH:2]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=1)[CH3:3]
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Name
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|
Quantity
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39.4 g
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Type
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reactant
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Smiles
|
Br
|
Name
|
|
Quantity
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75 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
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Smiles
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C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the benzene with the small excess of HBr was removed under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
BrC(C)C1=CC2=CC=CC=C2C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |